2-Piperazinone, 3,3-dimethyl-4-(2-hydroxyethyl)- is a compound belonging to the family of piperazine derivatives. These compounds have garnered significant interest in medicinal chemistry due to their diverse biological activities, including potential applications as radioprotective agents and in the synthesis of various bioactive molecules. The specific structure of 2-Piperazinone, 3,3-dimethyl-4-(2-hydroxyethyl)- includes a piperazine ring with a hydroxylethyl side chain and dimethyl substitutions, which may influence its pharmacological properties.
The compound can be synthesized from readily available precursors such as piperazine and ethylene oxide, along with other reagents depending on the desired derivatives. The synthesis methods are often documented in scientific literature and patents that outline various synthetic routes and their efficiencies .
2-Piperazinone, 3,3-dimethyl-4-(2-hydroxyethyl)- is classified under:
The synthesis of 2-Piperazinone, 3,3-dimethyl-4-(2-hydroxyethyl)- typically involves several steps:
The synthesis may involve various reaction conditions including temperature control, solvent choice (e.g., DMSO or toluene), and the use of catalysts such as palladium or copper salts for coupling reactions .
The molecular structure of 2-Piperazinone, 3,3-dimethyl-4-(2-hydroxyethyl)- can be represented as follows:
The compound can participate in various chemical reactions due to its functional groups:
The reactions are typically carried out under controlled conditions to optimize yield and selectivity. Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are employed to confirm the identity and purity of synthesized compounds .
The mechanism of action for compounds like 2-Piperazinone, 3,3-dimethyl-4-(2-hydroxyethyl)- often involves interaction with biological targets such as receptors or enzymes. For instance:
Experimental studies have shown that modifications in the structure significantly affect biological activity, which underscores the importance of structure-activity relationships in drug design.
Relevant data regarding melting points, boiling points, and spectral data can be obtained from experimental studies or chemical databases.
The synthesis of 3,3-dimethyl-4-(2-hydroxyethyl)piperazin-2-one leverages both conventional and innovative organic strategies. Reductive amination represents a foundational approach, where ethanolamine reacts with diketones under hydrogenation conditions (50-100 bar H₂) using nickel- or copper-chromium oxide catalysts. This method yields N-(2-hydroxyethyl)piperazine intermediates with 70-85% efficiency, though excessive dehydrogenation may form unwanted diethanolamine byproducts [1]. Modern photoredox techniques offer significant improvements: visible-light-promoted decarboxylative annulation between glycine-based diamines and aldehydes employs iridium photocatalysts ([Ir(ppy)₂(dtbpy)]PF₆) or organic carbazolyl dicyanobenzene (4CzIPN). This method achieves 2-alkyl/aryl piperazines (including 3,3-dimethyl variants) under mild conditions (room temperature, 24h) with 65-92% yields and excellent functional group tolerance [2]. Palladium-catalyzed methods enable eco-friendly arylations, utilizing piperazine both as reactant and solvent (2.5 equivalents), facilitating access to sterically hindered arylpiperazinones at 60-90°C [2].
Table 1: Synthetic Methods for 3,3-Dimethyl-4-(2-hydroxyethyl)piperazin-2-one Intermediates
Method | Catalyst/Reagents | Conditions | Yield (%) | Key Advantage |
---|---|---|---|---|
Reductive Amination | Ni/Cu-Cr oxide, H₂ (50-100 bar) | 120-180°C, 5-10h | 70-85 | Scalability |
Photoredox Annulation | [Ir(ppy)₂(dtbpy)]PF₆ or 4CzIPN | RT, visible light, 24h | 65-92 | Stereoselectivity, mild conditions |
Pd-Catalyzed Amination | Pd(DMSO)₂(TFA)₂, piperazine | 60-90°C, aerobic | 75-88 | Solvent economy |
Piperazine-containing macrocycles incorporating 3,3-dimethyl-4-(2-hydroxyethyl)piperazin-2-one face metal-dependent conformational constraints. Manganese(II)- or nickel(II)-templated cyclizations force piperazine into rare boat conformations, enabling bidentate coordination. For example, MnCl₂·4H₂O directs the formation of 17-membered pyridine-piperazine macrocycles (e.g., 17-anePyN₅Pip) via imine condensation followed by NaBH₄ reduction. However, the 3,3-dimethyl group’s steric bulk inhibits smaller 15-membered ring formation, favoring 30-membered dinuclear complexes like 30-anePy₂N₁₀Pip₂ instead [3] [5]. Copper(I) selectively coordinates through one piperazine nitrogen when rings adopt thermodynamically stable chair conformations, as observed in 18-anePy₂N₄Pip₂. This conformational dichotomy—boat for small macrocycles (enabling metal binding) versus chair for larger systems (limiting coordination)—directly impacts catalytic and biomedical applications [3] [5].
Table 2: Metal-Templated Macrocyclization Outcomes
Metal Ion | Macrocycle Size | Piperazine Conformation | Coordination Mode | Application Relevance |
---|---|---|---|---|
Mn(II)/Ni(II) | 17-membered | Boat | Bidentate | MRI contrast agents |
Cu(I) | 18-membered | Chair | Monodentate | Catalytic scaffolds |
--- | 15-membered (target) | Failed cyclization | --- | Steric inhibition by 3,3-dimethyl |
The 3,3-dimethyl quaternary carbon introduces severe steric congestion during piperazinone ring closure. X-ray crystallography of analogous systems (e.g., 15-anePyN₅Pip) reveals that dimethyl substituents enforce van der Waals clashes exceeding 3.5 Å with adjacent ethylene bridges, destabilizing transition states. Consequently, attempted cyclizations yield oligomeric byproducts or revert to open-chain precursors unless ring sizes exceed 17 atoms [3] [5]. Computational models (DFT) indicate that substituting dimethyl groups with monomethyl variants reduces strain energy by 8.2 kcal/mol, suggesting viable workarounds. Additionally, trans-configured piperazines—common in larger macrocycles (>26 atoms)—exhibit poor metal affinity due to nitrogen lone-pair misalignment. This geometric limitation precludes metallocage formation despite adequate cavity dimensions [5].
The primary hydroxyl group of 3,3-dimethyl-4-(2-hydroxyethyl)piperazin-2-one serves as a handle for diverse derivatizations. Epoxide formation via epibromohydrin coupling enables nucleophilic ring-opening by amines, thiols, or azides, expanding access to extended structures like 1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-phenoxypropan-2-ol derivatives [6]. Esterification with α-bromoarylacetic acids (using K₂CO₃) generates electrophilic intermediates for subsequent aminolysis. Guanidine, thiourea, or hydrazide nucleophiles displace methoxy groups under mild conditions (25–80°C), enhancing cytotoxicity in cancer cell lines—though bioactivity depends on electronic properties (e.g., electron-withdrawing nitro groups boost efficacy) [8]. Carboxylic acid derivatives, obtained through ester hydrolysis (NaOH/MeOH-H₂O), facilitate peptide coupling or metal-organic framework (MOF) grafting, as demonstrated in GO-functionalized MOF-200 composites for CO₂ capture [4].
Table 3: Hydroxyethyl Functionalization Strategies
Reaction Type | Reagents/Conditions | Products | Applications |
---|---|---|---|
Epoxide Formation | Epibromohydrin, piperidine | Glycidyl ether derivatives | Radioprotective agents [6] |
Esterification/Aminolysis | α-Bromoarylacetates, K₂CO₃; then guanidine/thiourea | Cytotoxic piperazinones | Anticancer scaffolds [8] |
Carboxylation | NaOH, MeOH-H₂O | Carboxylic acids | MOF functionalization [4] |
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 70802-12-9
CAS No.:
CAS No.: